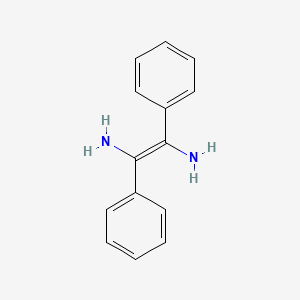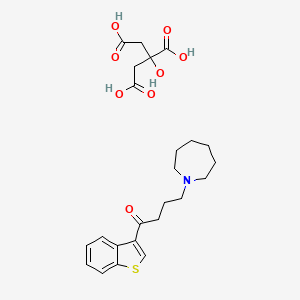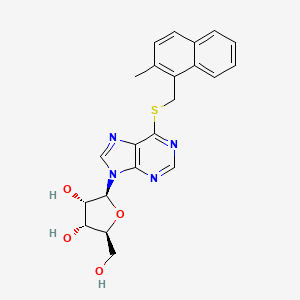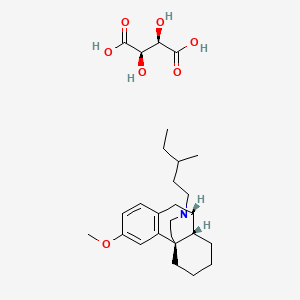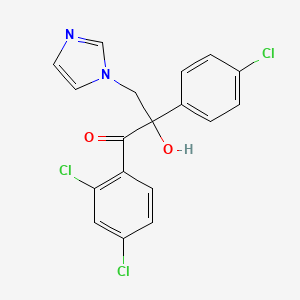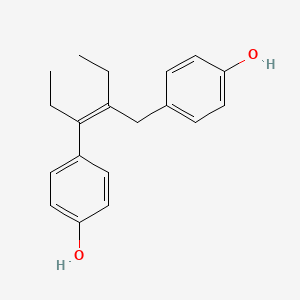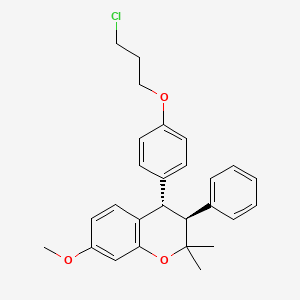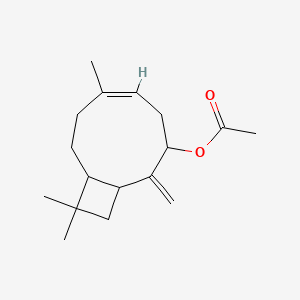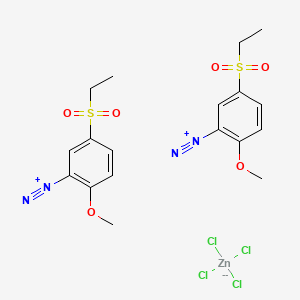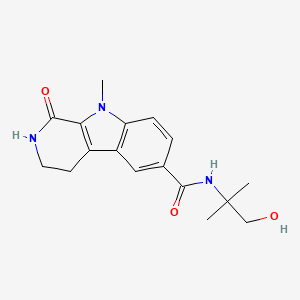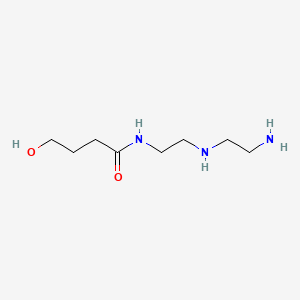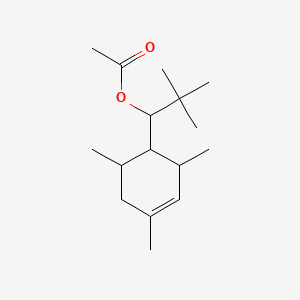
alpha-(1,1-Dimethylethyl)-2,4,6-trimethylcyclohex-3-ene-1-methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide: (EINECS 303-653-2) is an organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to form stable and intense colors.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide typically involves a diazo coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a naphthol derivative. The reaction conditions often require acidic or basic environments to facilitate the coupling process.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The process involves careful control of temperature, pH, and reactant concentrations to achieve the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Chemistry: The compound is used as a dye in various chemical processes, including the coloration of textiles and plastics. Its stability and intense color make it a valuable component in the dye industry.
Biology: In biological research, the compound is used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific cellular structures helps in studying cell morphology and function.
Medicine: The compound has potential applications in medical diagnostics as a staining agent for histological samples. Its use in identifying specific tissues and cells aids in the diagnosis of various diseases.
Industry: Apart from its use in dyeing textiles, the compound is also employed in the production of colored inks, paints, and coatings. Its vibrant color and stability make it suitable for various industrial applications.
作用機序
The compound exerts its effects primarily through its ability to form stable complexes with other molecules. The azo group (N=N) plays a crucial role in its binding properties. In biological systems, the compound can interact with cellular components, leading to changes in cell morphology and function. The exact molecular targets and pathways involved depend on the specific application and environment in which the compound is used.
類似化合物との比較
- 4-(Phenylazo)phenol
- 4-(Phenylazo)diphenylamine
- N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides
Uniqueness: N-(o-anisyl)-3-hydroxy-4-[[4-(phenylazo)phenyl]azo]naphthalene-2-carboxamide stands out due to its specific structural features, such as the presence of the anisyl group and the naphthalene ring. These features contribute to its unique color properties and stability, making it more suitable for certain applications compared to other similar compounds.
特性
CAS番号 |
94201-65-7 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC名 |
[2,2-dimethyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)propyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-10-8-11(2)14(12(3)9-10)15(16(5,6)7)18-13(4)17/h8,11-12,14-15H,9H2,1-7H3 |
InChIキー |
HAHXIWRBMODYRF-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=CC(C1C(C(C)(C)C)OC(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


